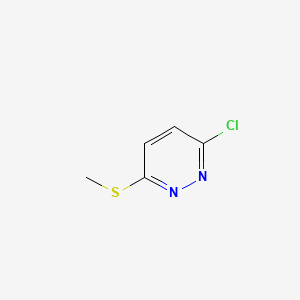
3-Chloro-6-(methylthio)pyridazine
Cat. No. B1616790
Key on ui cas rn:
7145-61-1
M. Wt: 160.63 g/mol
InChI Key: CAZDNMWZZXLBSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08017610B2
Procedure details


6-Chloropyridazine-3-thiol (500 mg, 3.41 mmol) synthesized in Example (118a) was dissolved in methanol (20 mL), and sodium methoxide (203 mg, 3.75 mmol) and iodomethane (234 mL, 3.75 mmol) were added, followed by stirring at 60° C. for 30 minutes under nitrogen atmosphere. The reaction solution was cooled to room temperature, water (50 mL) was added, and extraction was carried out twice with ethyl acetate (50 mL). The organic layer was washed with saturated brine, and subsequently dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the resulting residue was purified using silica gel column chromatography (elution solvent: ethyl acetate/hexane=10%-50%) to afford the desired compound (515 mg, yield 94%) as a yellow solid.


Name
sodium methoxide
Quantity
203 mg
Type
reactant
Reaction Step Two



Name
Yield
94%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[N:6][C:5]([SH:8])=[CH:4][CH:3]=1.[CH3:9][O-].[Na+].IC.O>CO>[Cl:1][C:2]1[N:7]=[N:6][C:5]([S:8][CH3:9])=[CH:4][CH:3]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(N=N1)S
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
sodium methoxide
|
|
Quantity
|
203 mg
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
234 mL
|
|
Type
|
reactant
|
|
Smiles
|
IC
|
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
by stirring at 60° C. for 30 minutes under nitrogen atmosphere
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction solution was cooled to room temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extraction
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with saturated brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
subsequently dried over anhydrous magnesium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was distilled off under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting residue was purified
|
WASH
|
Type
|
WASH
|
|
Details
|
silica gel column chromatography (elution solvent: ethyl acetate/hexane=10%-50%)
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1N=NC(=CC1)SC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 515 mg | |
| YIELD: PERCENTYIELD | 94% | |
| YIELD: CALCULATEDPERCENTYIELD | 94% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
